molecular formula C13H9BrFNO3 B3051203 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene CAS No. 320337-13-1

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene

Cat. No.: B3051203
CAS No.: 320337-13-1
M. Wt: 326.12 g/mol
InChI Key: QBIJGTJINDCJJI-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene is an organic compound that features a bromine atom, a fluorobenzyloxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 1-(3-fluorobenzyloxy)-4-nitrobenzene. The reaction conditions often involve the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with iodine results in 2-Iodo-1-(3-fluorobenzyloxy)-4-nitrobenzene.

    Reduction: The major product is 2-Bromo-1-(3-fluorobenzyloxy)-4-aminobenzene.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-1-(3-fluorobenzyloxy)-4-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom and nitro group play significant roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIJGTJINDCJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619234
Record name 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320337-13-1
Record name 2-Bromo-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-4-nitrophenol (4.86 g, 0.0223 mol), triphenylphosphine (7.6 g, 0.0290 mol), 3-fluorobenzylalcohol (3.65 g, 0.0290 mol) were combined and dissolved in THF (89 mL). The reaction temperature was cooled to 0° C. and DIAD (4.50 g, 0.0290 mol) was added. The reaction was allowed to warm slowly to rt and stirred for 3 h before it was diluted with water (100 mL) and EtOAc (100 mL). The layers were separated and the aqueous layer was extracted with EtOAc (200 mL×2). The organic extracts were combined and washed with brine, followed by drying over sodium sulfate. The volatiles were removed in vacuo and the residual semi-solid was treated with diethyl ether. The solids were removed by filtration. The volatiles from the resulting filtrate were removed in vacuo and the material was purified using EtOAc:Hexanes (90/10) in a biotage LC system to afford the title compound as a yellow solid (3.73 g, 68% yield). 1H NMR (DMSO-d6) □ 8.43 (d, 1H); 8.26 (m, 1H); 7.45 (m, 1H); 7.38 (d, 1H); 7.30 (m, 2H); 7.17 (m, 1H); 5.39 (s, 2H).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Name
Quantity
4.5 g
Type
reactant
Reaction Step Four
Name
Quantity
89 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
68%

Synthesis routes and methods II

Procedure details

The mixture of 2-bromo-1-fluoro-4-nitrobenzene (5 g), (3-fluorophenyl)methanol (2.86 g) and K2CO3 (9.4 g) in Acetone (50 mL) was refluxed for 4 h. The solid was filtered and the solvent was removed. The obtained yellow solid was recrystallized from EtOAc/Hexane to provide brown solid (6.8 g). Yield: 92%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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